-1H-pyrazol-5-yl]methyl})amine CAS No. 1856068-41-1](/img/structure/B11760606.png)
[3-(morpholin-4-yl)propyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine: is a complex organic compound that features both morpholine and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable halogenated propyl derivative, followed by the introduction of the pyrazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium on carbon, can also be employed to facilitate the reactions and reduce the overall reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The pyrazole moiety can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- 3-(piperidin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine
- 3-(pyrrolidin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness: The presence of the morpholine ring in 3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine imparts unique electronic and steric properties that differentiate it from similar compounds. The oxygen atom in the morpholine ring can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s binding affinity and specificity for certain biological targets.
Properties
CAS No. |
1856068-41-1 |
|---|---|
Molecular Formula |
C14H26N4O |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-morpholin-4-yl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H26N4O/c1-13(2)18-14(4-6-16-18)12-15-5-3-7-17-8-10-19-11-9-17/h4,6,13,15H,3,5,7-12H2,1-2H3 |
InChI Key |
PRQDPFKXXWALDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


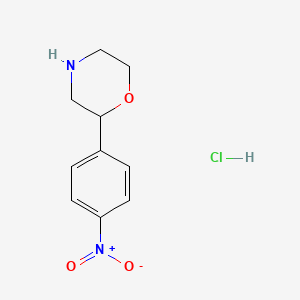
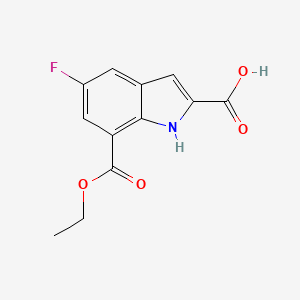


![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
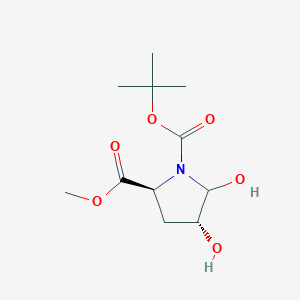
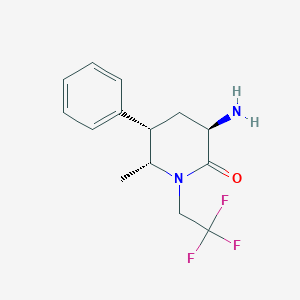
amine](/img/structure/B11760588.png)
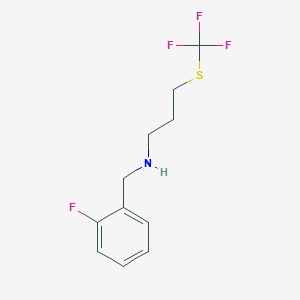
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)

![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
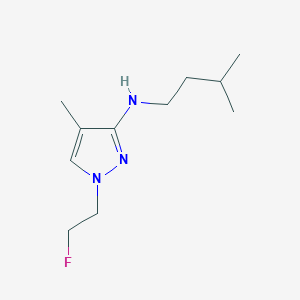
![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)
